molecular formula C17H23N5O B11658774 (2Z)-2-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)-N-phenylhydrazinecarboxamide

(2Z)-2-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)-N-phenylhydrazinecarboxamide

Cat. No.: B11658774
M. Wt: 313.4 g/mol
InChI Key: ALCJFAXWTOICIL-CYVLTUHYSA-N
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Description

(2Z)-2-(1-methyl-3,6-diazatricyclo[4311~3,8~]undec-9-ylidene)-N-phenylhydrazinecarboxamide is a complex organic compound with a unique structure that includes a tricyclic system and a hydrazinecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)-N-phenylhydrazinecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tricyclic System: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the Hydrazinecarboxamide Group: This step usually involves the reaction of the tricyclic intermediate with hydrazine derivatives under controlled conditions to ensure the correct configuration (2Z).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)-N-phenylhydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(2Z)-2-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)-N-phenylhydrazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific tricyclic structure combined with the hydrazinecarboxamide group, which imparts unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

IUPAC Name

1-[(Z)-(1-methyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)amino]-3-phenylurea

InChI

InChI=1S/C17H23N5O/c1-17-11-21-7-8-22(12-17)10-13(9-21)15(17)19-20-16(23)18-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H2,18,20,23)/b19-15-

InChI Key

ALCJFAXWTOICIL-CYVLTUHYSA-N

Isomeric SMILES

CC1\2CN3CCN(C1)CC(C3)/C2=N/NC(=O)NC4=CC=CC=C4

Canonical SMILES

CC12CN3CCN(C1)CC(C3)C2=NNC(=O)NC4=CC=CC=C4

Origin of Product

United States

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